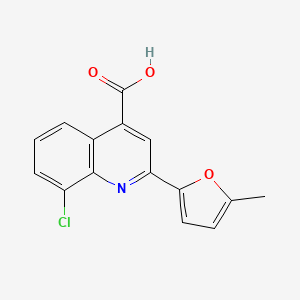

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a catalyst under solvent-free conditions, providing a regiospecific synthesis . Industrial production methods often employ environmentally benign solid acids like montmorillonite K-10 .

Análisis De Reacciones Químicas

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Condensation: Condensation reactions with substituted carboxylic acids in the presence of catalysts like EDC and TEA.

Major products formed from these reactions include amides and other substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Chemistry

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid serves as a significant building block in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Potassium permanganate, chromium trioxide |

| Reduction | Reduces functional groups (e.g., nitro to amine) | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replaces functional groups with nucleophiles/electrophiles | Halogens, organometallic compounds |

Biology

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that quinoline derivatives exhibit a broad range of biological activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 12.5 mg/ml to 50 mg/ml, demonstrating significant antibacterial activity linked to specific substituents on the quinoline ring .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential as a lead compound in drug development. Its mechanism of action often involves the inhibition of enzymes or receptors associated with various diseases.

Table 2: Therapeutic Applications of Quinoline Derivatives

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect microbial growth and protein functions .

Comparación Con Compuestos Similares

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

2-Chloroquinoline-3-carbaldehyde: Known for its use in condensation reactions to form amides.

4-Hydroxy-2-quinolones: These compounds have different functional groups but share similar synthetic routes.

9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile): Exhibits potent antimicrobial activity.

The uniqueness of this compound lies in its specific functional groups and its applications in proteomics research .

Actividad Biológica

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H11ClN2O3

- Molecular Weight : 300.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is known to inhibit specific enzymes and proteins, leading to diverse biological effects, including:

- Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Effects : It has shown effectiveness against various microbial strains, potentially disrupting their growth and reproduction.

- Anticancer Properties : Evidence suggests that it may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a variety of pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.33 µM |

| Escherichia coli | 12.5 µM |

| Bacillus subtilis | 6.25 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies, revealing promising results. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on human pancreatic cancer cells (AsPC-1 and BxPC-3). The results indicated:

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

At a concentration of 50 µM, the compound reduced cell viability significantly, indicating its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the chemical structure can enhance or diminish activity against specific targets.

Key Findings:

- Chloro Substitution : The presence of the chloro group at position 8 is essential for maintaining antimicrobial efficacy.

- Furan Ring Influence : The furan moiety contributes to the overall biological activity by enhancing interactions with target proteins.

Propiedades

IUPAC Name |

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHXSKERHVLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391908 |

Source

|

| Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-14-6 |

Source

|

| Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.